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molecular formula C9H8O2 B1631075 6-Methoxybenzofuran CAS No. 50551-63-8

6-Methoxybenzofuran

Cat. No. B1631075
M. Wt: 148.16 g/mol
InChI Key: ASYKSLFXWMWVIU-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

A suspension of 6-methoxybenzofuran-2-carboxylic acid (22.2 g) and copper powder (3.7 g) in quinoline (200 ml) was refluxed under nitrogen atmosphere for 2 hours and cooled, and to the suspension was added 2N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with 2N hydrochloric acid (6 times) and then washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give dark brown oil of 6-methoxybenzofuran (17.1 g).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[C:8](C(O)=O)[O:9][C:5]=2[CH:4]=1.Cl>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[CH:8][O:9][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
COC1=CC2=C(C=C(O2)C(=O)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
3.7 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under nitrogen atmosphere for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with 2N hydrochloric acid (6 times)
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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